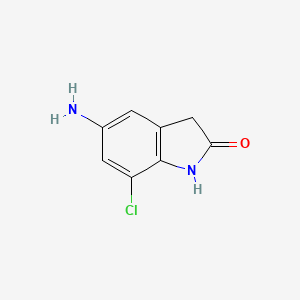
5-amino-7-chloro-1,3-dihydroindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-amino-7-chloro-1,3-dihydroindol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 5th position and a chlorine atom at the 7th position on the indole ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-chloro-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core followed by selective chlorination and amination reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, 5-amino-7-chloro-1,3-dihydroindol-2-one derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery .
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Additionally, it serves as an intermediate in the synthesis of more complex molecules used in various industrial applications .
作用機序
The mechanism of action of 5-amino-7-chloro-1,3-dihydroindol-2-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
- 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-7-bromo-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 5-amino-7-chloro-1,3-dihydroindol-2-one is unique due to the specific positioning of the amino and chloro groups, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 7th position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
5-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2,10H2,(H,11,12) |
InChIキー |
VMDAYPOMEFBRSJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)N)Cl)NC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














